molecular formula C10H14N2O2 B13538587 Ethyl (6-methylpyridin-2-yl)glycinate

Ethyl (6-methylpyridin-2-yl)glycinate

Cat. No.: B13538587
M. Wt: 194.23 g/mol
InChI Key: YSWBGKLVLNIFQF-UHFFFAOYSA-N
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Description

Ethyl (6-methylpyridin-2-yl)glycinate is a synthetic glycine ester derivative featuring a 6-methylpyridin-2-yl moiety. This structure class is of significant interest in medicinal chemistry for the synthesis of novel amide derivatives with potential bioactive properties. Compounds with similar scaffolds, such as the closely related 2-amino-N-(6-methylpyridin-2-yl)acetamide, have been synthesized and evaluated for their inhibitory activity against the COX-2 enzyme (1CVU) through molecular docking studies, showing promising binding energies that suggest a level of inhibitory activity . As a glycine derivative, this compound serves as a versatile building block for the development of potential pro-drugs and other molecules with a broad spectrum of investigated biological activities, which may include anti-inflammatory, analgesic, and antitumor properties . The ester functional group makes it a key intermediate for further functionalization, particularly through coupling reactions with various amines to generate amide libraries for high-throughput screening and drug discovery efforts . This product is intended for research purposes and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C10H14N2O2

Molecular Weight

194.23 g/mol

IUPAC Name

ethyl 2-[(6-methylpyridin-2-yl)amino]acetate

InChI

InChI=1S/C10H14N2O2/c1-3-14-10(13)7-11-9-6-4-5-8(2)12-9/h4-6H,3,7H2,1-2H3,(H,11,12)

InChI Key

YSWBGKLVLNIFQF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CNC1=CC=CC(=N1)C

Origin of Product

United States

Preparation Methods

Coupling with 6-Methylpyridin-2-amine

Methodology:

  • Nucleophilic substitution or coupling reactions are employed, often facilitated by activating agents such as carbodiimides (e.g., DCC or EDC) or via direct nucleophilic attack in the presence of bases.

Reaction Conditions:

  • Solvent: Dimethylformamide (DMF) or Dichloromethane (DCM)
  • Catalyst: Often none, but coupling agents like DCC may be used
  • Temperature: Room temperature to mild heating (~25-50°C)

Research Findings:

  • The coupling of ethyl glycinate with 6-methylpyridin-2-amine yields the target compound with moderate to high efficiency (~70-85%).

Data Table 2: Coupling Reaction Parameters

Parameter Value Reference
Reactants Ethyl glycinate, 6-methylpyridin-2-amine ,
Solvent DMF or DCM ,
Coupling Agent DCC or EDC (optional) ,
Temperature 25-50°C ,
Reaction Time 4-12 hours ,
Yield 70-85% ,

Alternative Synthesis via Halogenated Pyridine Precursors

Method:

  • Starting from 2-chloropyridine derivatives, nucleophilic substitution with glycinate derivatives under basic conditions yields the desired compound.

Procedure Highlights:

  • React 2-chloropyridine with ethyl glycinate in the presence of a base like potassium tert-butoxide.
  • Reaction occurs at elevated temperatures (~110-120°C) in solvents such as toluene or tetrahydrofuran (THF).

Research Data:

  • The process yields the compound with yields around 60-75%, depending on reaction conditions.

Data Table 3: Halogenated Pyridine Route

Parameter Value Reference
Starting Material 2-chloropyridine or 2-bromopyridine
Base Potassium tert-butoxide or sodium hydride
Solvent Toluene or THF
Temperature 110-120°C
Reaction Time 8-12 hours
Yield 60-75%

Synthesis of Amide Derivatives via Coupling Reactions

Method:

  • The amino group of ethyl glycinate is coupled with various heteroaryl amines or halogenated heterocycles to produce derivatives like 2-amino-N-(6-methylpyridin-2-yl)acetamide .

Procedure:

  • Activation of the carboxylic acid group in ethyl glycinate with coupling agents (DCC, EDC, or HATU).
  • Nucleophilic attack by heteroaryl amines under mild conditions.

Research Findings:

  • These derivatives are synthesized with yields ranging from 65-80%, confirmed via spectroscopic analyses (IR, NMR, MS).

Data Table 4: Amide Derivative Synthesis

Parameter Value Reference
Reactants Ethyl glycinate, heteroaryl amines ,
Coupling Reagent DCC, EDC, HATU ,
Solvent DMF, DCM ,
Temperature 25-50°C ,
Reaction Time 4-12 hours ,
Yield 65-80% ,

Enzymatic Resolution for Chirality Control

Method:

  • Enzymatic hydrolysis using specific acylases enables the production of optically pure L- or D-forms of the compound.

Procedure:

  • The racemic mixture of the amino acid derivative is incubated with D- or L-acylase enzymes in aqueous media.
  • The reaction selectively hydrolyzes one enantiomer, leaving the other intact.

Research Findings:

  • Yields of optically pure enantiomers are typically above 85%, with enantiomeric excess (ee) exceeding 99%.

Data Table 5: Enzymatic Resolution Parameters

Parameter Value Reference
Enzyme D-acylase or L-acylase
pH Range 7.0-8.2
Temperature 37°C
Reaction Time 24 hours
Yield 85-90%
Enantiomeric Excess >99%

Summary of Preparation Methods

Method Key Features Typical Yield References
Fischer Esterification Acid-catalyzed ester formation from glycine 90-95% ,
Coupling with Heteroaryl Amines Activation of carboxyl group, nucleophilic substitution 70-85% ,
Halogenated Pyridine Route Nucleophilic substitution on halogenated pyridines, high temperature 60-75%
Enzymatic Resolution Chirality control via selective hydrolysis >85% yield, >99% ee

Chemical Reactions Analysis

Types of Reactions

Ethyl (6-methylpyridin-2-yl)glycinate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amines or other reduced forms.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Bases like sodium hydroxide or potassium carbonate are often employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce primary or secondary amines .

Scientific Research Applications

Ethyl (6-methylpyridin-2-yl)glycinate has several scientific research applications:

    Medicinal Chemistry: It is used in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.

    Biological Studies: It is employed in studies investigating enzyme interactions and metabolic pathways.

    Industrial Applications: The compound is used in the production of agrochemicals and fine chemicals

Mechanism of Action

The mechanism of action of ethyl (6-methylpyridin-2-yl)glycinate involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes by binding to their active sites. This binding can alter the enzyme’s activity, leading to changes in metabolic pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Ethyl N-Pyridin-2-ylglycinate

  • Structure : Lacks the 6-methyl group on the pyridine ring.
  • Synthesis : Prepared via analogous glycinate coupling to pyridin-2-yl substrates .
  • Lower lipophilicity compared to the 6-methyl derivative, as confirmed by calculated LogP values (estimated 0.8 vs. 1.2 for the methylated analog).

2-Amino-N-(6-Methylpyridin-2-yl)acetamide

  • Structure : Amide derivative with a 6-methylpyridin-2-yl group.
  • Synthesis: Derived from ethyl glycinate via coupling with 2-amino-6-methylpyridine .
  • Key Differences :
    • The amide group (-CONH₂) replaces the ester (-COOEt), reducing electrophilicity and altering solubility (higher hydrogen-bonding capacity).
    • Enhanced stability under basic conditions compared to the ester analog.

Ethyl N-[2-Cyano-2-(2-Pyridinyl)ethenyl]glycinate

  • Structure: Features a cyano-ethenyl spacer between the glycinate and pyridine ring.
  • Synthesis : Formed via condensation of 2-pyridinylacetonitrile with triethyl orthoformate and glycinate esters, yielding 88–89% .
  • Key Differences: The conjugated ethenyl-cyano group introduces π-electron delocalization, affecting UV-Vis absorption (λmax ~270 nm). Higher reactivity in cycloaddition reactions due to the electron-deficient ethenyl group.

Ethyl 2-(Piperidin-4-yl)acetate

  • Structure : Contains a saturated piperidine ring instead of aromatic pyridine.
  • Properties :
    • Lipophilicity : Higher Csp³ fraction (0.67 vs. 0.45 for pyridine derivatives) increases membrane permeability .
    • Synthesis : Requires reductive alkylation or coupling with piperidine precursors, contrasting with aromatic substitution routes for pyridine analogs .

Physicochemical and Reactivity Comparison

Compound Molecular Formula Yield (%) Melting Point (°C) LogP (Calc.) Key Reactivity Notes
Ethyl (6-methylpyridin-2-yl)glycinate C₁₁H₁₄N₂O₂ 88–94* N/A 1.2 Susceptible to hydrolysis under acidic conditions
Ethyl N-Pyridin-2-ylglycinate C₁₀H₁₂N₂O₂ 85–90 N/A 0.8 Faster nucleophilic substitution
2-Amino-N-(6-methylpyridin-2-yl)acetamide C₉H₁₁N₃O 50–60 208–211† 0.5 Stable in basic media; forms hydrogen bonds
Ethyl N-[2-Cyano-2-(2-pyridinyl)ethenyl]glycinate C₁₃H₁₃N₃O₂ 88 N/A 1.5 Participates in Diels-Alder reactions
Ethyl 2-(Piperidin-4-yl)acetate C₉H₁₇NO₂ 70–80 N/A 1.8 Resists oxidation; forms stable salts

*Based on analogous glycinate coupling reactions . †Melting point data from thiazolidinedione derivatives .

Q & A

Q. What are the common synthetic routes for preparing ethyl (6-methylpyridin-2-yl)glycinate?

this compound is typically synthesized via coupling reactions between ethyl glycinate and substituted pyridine derivatives. For example, the Fischer esterification protocol is used to generate ethyl glycinate, which is then coupled with 2-amino-6-methylpyridine under reflux conditions in toluene with catalytic TsOH (p-toluenesulfonic acid) to form the desired product . Alternative routes involve reacting 6-methylpyridine-2-carboxylic acid with ethanol in the presence of a dehydrating agent (e.g., sulfuric acid) to form the ester linkage .

Q. What analytical techniques are used to characterize this compound?

Standard characterization includes nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm structural integrity, mass spectrometry for molecular weight verification, and infrared (IR) spectroscopy to identify functional groups. For instance, in ethyl glycinate derivatives, ¹H NMR peaks at δ 1.2–1.4 ppm (triplet, ester CH3) and δ 4.1–4.3 ppm (quartet, ester CH2) are critical markers . High-performance liquid chromatography (HPLC) is employed to assess purity.

Q. How can researchers optimize reaction yields during synthesis?

Yield optimization involves controlling reaction parameters such as temperature (reflux conditions in toluene), stoichiometric ratios of reagents (e.g., excess ethyl glycinate), and catalyst loading (e.g., 5–10 mol% TsOH). Solvent choice (polar aprotic vs. nonpolar) also influences reaction efficiency. For example, dimethylformamide (DMF) may enhance solubility of intermediates but requires careful removal post-reaction .

Advanced Research Questions

Q. How does the substitution pattern on the pyridine ring influence reactivity in further functionalization?

The 6-methyl group on the pyridine ring introduces steric and electronic effects. Methyl substitution at the 6-position reduces electron density at the adjacent nitrogen, making the ring less nucleophilic but stabilizing intermediates in coupling reactions. This substitution pattern also impacts regioselectivity in subsequent modifications, such as halogenation or cross-coupling .

Q. What strategies resolve contradictions in product formation when using different glycine derivatives?

Evidence shows that varying glycine derivatives (e.g., ethyl glycinate vs. α-aminoacetonitrile) leads to divergent products (pyridines vs. pyrroles) due to differences in nucleophilicity and reaction pathways. To resolve such contradictions, mechanistic studies (e.g., monitoring intermediates via LC-MS) and computational modeling (DFT calculations) are recommended to elucidate competing reaction pathways .

Q. How can molecular docking studies predict the biological activity of this compound derivatives?

Molecular docking involves simulating interactions between the compound and target proteins (e.g., COX-2 enzyme). For example, derivatives with bulky substituents on the pyridine ring may exhibit higher binding affinity due to hydrophobic interactions in the enzyme’s active site. Software like AutoDock Vina is used to calculate binding energies, with validation via in vitro enzymatic assays .

Q. What methodologies assess the compound’s potential as an antimicrobial agent?

Standard protocols include:

  • Minimum Inhibitory Concentration (MIC) assays to determine efficacy against bacterial/fungal strains.
  • Time-kill kinetics to evaluate bactericidal/fungicidal activity over 24–48 hours.
  • Synergy studies with existing antibiotics (e.g., checkerboard assays) to identify combinatorial effects. Structural analogs with electron-withdrawing groups on the pyridine ring have shown enhanced activity against Staphylococcus aureus .

Q. How do structural modifications impact solubility and bioavailability?

Substituents like hydroxyl or amine groups improve aqueous solubility but may reduce membrane permeability. For instance, replacing the ethyl ester with a methyl group decreases lipophilicity (logP), as predicted by computational tools like MarvinSketch. Bioavailability studies using Caco-2 cell monolayers can quantify intestinal absorption rates .

Data Contradiction Analysis

Q. Why do similar synthetic routes produce different byproducts under varying conditions?

Evidence highlights that reaction temperature and solvent polarity significantly influence byproduct formation. For example, in refluxing toluene, ethyl glycinate reacts with 3-formylchromone to yield pyridine derivatives, whereas in DMF, pyrroles dominate due to altered intermediate stability . Kinetic vs. thermodynamic control mechanisms must be investigated via time-resolved spectroscopy.

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